2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid is a chemical compound with the molecular formula C13H21NO4. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro[3.4]octane ring system. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing an amine and a carboxylic acid group can undergo cyclization under acidic or basic conditions to form the spirocyclic structure.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection. This step involves reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through various methods, including carboxylation of the spirocyclic intermediate using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Carboxylation: Carbon dioxide or other carboxylating agents can be used under basic conditions.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deprotected Amine: The free amine after Boc removal.
Carboxylated Products: Compounds with additional carboxyl groups.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds due to its stability and reactivity.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid involves its interaction with various molecular targets. The Boc-protected amine group can be selectively deprotected to yield the free amine, which can then interact with biological targets such as enzymes and receptors. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both Boc-protected amine and carboxylic acid functional groups. This combination allows for versatile reactivity and application in various fields of research and industry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-4-5-7-13)9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFPINAEOFOIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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